4-bromo-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide
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Overview
Description
4-bromo-N’-[(phenoxycarbonyl)oxy]benzenecarboximidamide is an organic compound that features a bromine atom, a phenoxycarbonyl group, and a benzenecarboximidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N’-[(phenoxycarbonyl)oxy]benzenecarboximidamide typically involves the reaction of 4-bromobenzenecarboximidamide with phenoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phenoxycarbonyl chloride. The general reaction scheme is as follows:
4-bromobenzenecarboximidamide+phenoxycarbonyl chloride→4-bromo-N’-[(phenoxycarbonyl)oxy]benzenecarboximidamide
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, precise control of reaction conditions, and purification processes such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N’-[(phenoxycarbonyl)oxy]benzenecarboximidamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The phenoxycarbonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and phenol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used.
Major Products Formed
Substitution: Products would depend on the nucleophile used.
Hydrolysis: The major products would be the corresponding carboxylic acid and phenol.
Oxidation and Reduction: Products would vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
4-bromo-N’-[(phenoxycarbonyl)oxy]benzenecarboximidamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-N’-[(phenoxycarbonyl)oxy]benzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxycarbonyl group can form hydrogen bonds or hydrophobic interactions with target proteins, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N’-[(phenoxyacetyl)oxy]benzenecarboximidamide
- 4-bromo-N’-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide
- 4-bromo-N-[(3-bromobenzoyl)oxy]benzenecarboximidamide
Uniqueness
4-bromo-N’-[(phenoxycarbonyl)oxy]benzenecarboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the phenoxycarbonyl group allows for unique interactions with biological targets, distinguishing it from other similar compounds.
Properties
IUPAC Name |
[(Z)-[amino-(4-bromophenyl)methylidene]amino] phenyl carbonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O3/c15-11-8-6-10(7-9-11)13(16)17-20-14(18)19-12-4-2-1-3-5-12/h1-9H,(H2,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RESNRPUCGQVYSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)ON=C(C2=CC=C(C=C2)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC(=O)O/N=C(/C2=CC=C(C=C2)Br)\N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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